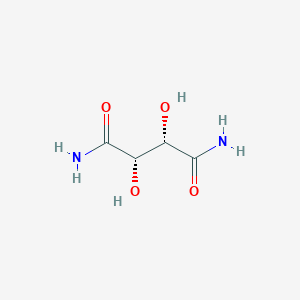
Tartaramide, D-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tartaramide, D- is a useful research compound. Its molecular formula is C4H8N2O4 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tartaramide, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tartaramide, D- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Tartaramide, D- is utilized extensively in organic synthesis, particularly as a chiral building block. Its ability to form high enantiomeric excess (ee) makes it valuable in the production of chiral compounds.
- Chiral Ligands : Tartaramide derivatives serve as chiral ligands in asymmetric synthesis. They facilitate the formation of chiral centers in various organic reactions, enhancing the efficiency of synthesizing pharmaceuticals and agrochemicals .
- Synthesis of Lactams and Lactones : The compound is also used to produce chiral lactams and lactones, which are important intermediates in medicinal chemistry. The high ee achieved with tartaramides contributes to the development of drugs with specific biological activities .
Materials Science
In materials science, Tartaramide, D- has been explored for its potential in creating novel materials with specific properties.
- Stereocopolyamides : Research has shown that Tartaramide can be incorporated into stereocopolyamides, which exhibit unique thermal and mechanical properties. These materials are investigated for applications in high-performance polymers .
- Silica Fibers : Tartaramide has been studied for its role in forming highly aligned silica fibers through sol-gel processes. These fibers possess significant strength and thermal stability, making them suitable for advanced material applications .
Case Studies
Several studies have documented the applications of Tartaramide, D-:
- Study on Chiral Ligands : A study highlighted the use of tartaramides as chiral ligands in catalysis, demonstrating their effectiveness in promoting asymmetric reactions with high yields and selectivity .
- Investigation of Crystallization Behavior : Another research focused on the crystallization behavior of tartaramides, revealing insights into their structural properties and potential uses in crystalline materials .
Data Table: Applications of Tartaramide, D-
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Chiral ligands | High enantiomeric excess |
| Synthesis of lactams/lactones | Efficient production of chiral compounds | |
| Materials Science | Stereocopolyamides | Unique thermal and mechanical properties |
| Formation of silica fibers | Enhanced strength and thermal stability |
Propriétés
Numéro CAS |
13007-74-4 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m0/s1 |
Clé InChI |
GRMNJXQBRPJVQV-LWMBPPNESA-N |
SMILES |
C(C(C(=O)N)O)(C(=O)N)O |
SMILES isomérique |
[C@H]([C@@H](C(=O)N)O)(C(=O)N)O |
SMILES canonique |
C(C(C(=O)N)O)(C(=O)N)O |
Key on ui other cas no. |
77982-84-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















